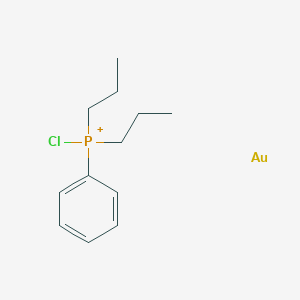
chloro-phenyl-dipropylphosphanium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro-phenyl-dipropylphosphanium;gold is a compound that combines a phosphine ligand with a gold center. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis and medicinal chemistry. The presence of gold in the compound imparts distinct characteristics that are valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chloro-phenyl-dipropylphosphanium;gold typically involves the reaction of chloro-phenyl-dipropylphosphine with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro-phenyl-dipropylphosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the chloro or phenyl groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) species. Substitution reactions can result in a variety of phosphine-gold complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Chloro-phenyl-dipropylphosphanium;gold has several scientific research applications:
Wirkmechanismus
The mechanism of action of chloro-phenyl-dipropylphosphanium;gold involves its interaction with molecular targets, such as enzymes and proteins. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and autophagy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphine-gold complexes, such as:
- Chloro-triethylphosphine;gold
- Chloro-triphenylphosphine;gold
- Chloro-diphenylphosphine;gold
Uniqueness
Chloro-phenyl-dipropylphosphanium;gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity, stability, and catalytic efficiency, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
90479-62-2 |
|---|---|
Molekularformel |
C12H19AuClP+ |
Molekulargewicht |
426.67 g/mol |
IUPAC-Name |
chloro-phenyl-dipropylphosphanium;gold |
InChI |
InChI=1S/C12H19ClP.Au/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;/q+1; |
InChI-Schlüssel |
BVBVPFYCQBYCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[P+](CCC)(C1=CC=CC=C1)Cl.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

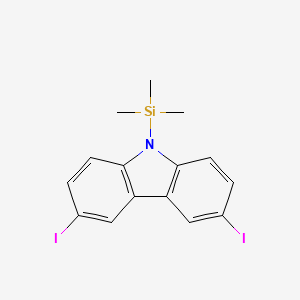
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
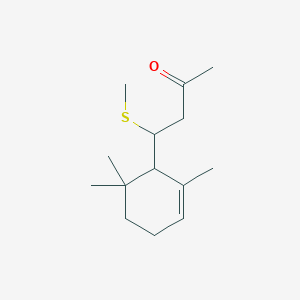
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
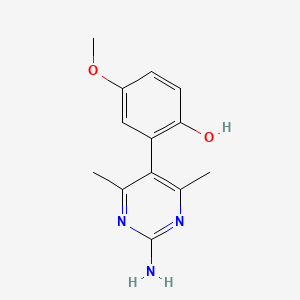
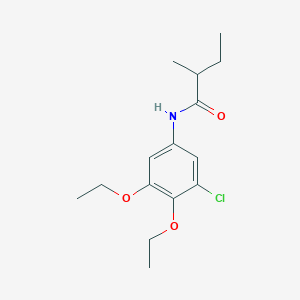

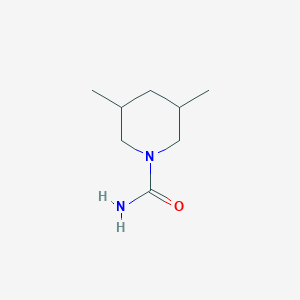
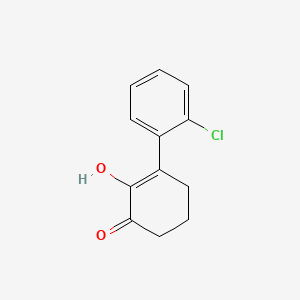

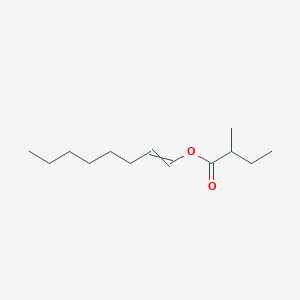
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
